Cas no 2413904-28-4 (tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)

Tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is a specialized carbamate derivative featuring a 1,3,4-thiadiazole core with a sulfhydryl group and an isopropyl-substituted phenyl moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The tert-butyl carbamate group enhances stability, while the thiadiazole ring and sulfhydryl functionality offer reactivity for further derivatization. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or heterocyclic scaffolds with tailored pharmacological properties. The compound’s purity and defined stereochemistry ensure reproducibility in synthetic pathways.
tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate structure
2413904-28-4 structure
Product name:tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
CAS No:2413904-28-4
MF:C16H21N3O2S2
Molecular Weight:351.486840963364
CID:5675742
PubChem ID:165768870

tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2413904-28-4
    • EN300-26666282
    • tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
    • tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
    • インチ: 1S/C16H21N3O2S2/c1-10(2)11-6-8-12(9-7-11)19(13-17-18-14(22)23-13)15(20)21-16(3,4)5/h6-10H,1-5H3,(H,18,22)
    • InChIKey: NDNFOJNYAMJCEB-UHFFFAOYSA-N
    • SMILES: S1C(NN=C1N(C(=O)OC(C)(C)C)C1C=CC(=CC=1)C(C)C)=S

計算された属性

  • 精确分子量: 351.10751927g/mol
  • 同位素质量: 351.10751927g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 492
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų
  • XLogP3: 4.8

tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26666282-0.05g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4 95.0%
0.05g
$299.0 2025-03-20
Enamine
EN300-26666282-2.5g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4 95.0%
2.5g
$697.0 2025-03-20
Enamine
EN300-26666282-5.0g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4 95.0%
5.0g
$1033.0 2025-03-20
Enamine
EN300-26666282-0.25g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4 95.0%
0.25g
$328.0 2025-03-20
Enamine
EN300-26666282-1.0g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4 95.0%
1.0g
$355.0 2025-03-20
Enamine
EN300-26666282-10g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4
10g
$1531.0 2023-09-12
Enamine
EN300-26666282-5g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4
5g
$1033.0 2023-09-12
Enamine
EN300-26666282-0.1g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4 95.0%
0.1g
$314.0 2025-03-20
Enamine
EN300-26666282-10.0g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4 95.0%
10.0g
$1531.0 2025-03-20
Enamine
EN300-26666282-1g
tert-butyl N-[4-(propan-2-yl)phenyl]-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
2413904-28-4
1g
$355.0 2023-09-12

tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 関連文献

tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2413904-28-4 and Product Name: tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

The compound with the CAS number 2413904-28-4 and the product name tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

At the core of this compound's significance lies its molecular framework, which integrates several key functional groups. The presence of a tert-butyl group provides steric stability and influences the compound's solubility and metabolic pathways. The N-4-(propan-2-yl)phenyl moiety introduces a hydrophobic region, enhancing interactions with lipid-based membranes and proteins. Notably, the 5-sulfanyl-1,3,4-thiadiazol-2-yl substituent is a critical component that imparts unique electronic and chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.

Recent research in the field of chemical biology has highlighted the importance of thiadiazole derivatives in developing novel therapeutic agents. Thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 5-sulfanyl group into the thiadiazole core further enhances its bioactivity by increasing electrophilicity and reactivity with biological targets. This modification has been shown to improve binding affinity and efficacy in various pharmacological assays.

In the context of pharmaceutical development, the carbamate functional group plays a pivotal role in modulating the compound's pharmacokinetic properties. Carbamates are known for their ability to form stable amide bonds with biological targets, leading to prolonged drug action and reduced toxicity. The tert-butyl carbamate moiety specifically contributes to enhanced metabolic stability, allowing for more predictable drug absorption and distribution within the body.

Current studies have demonstrated promising results when this compound is tested against various disease models. For instance, preclinical trials have indicated its potential efficacy in inhibiting the growth of certain cancer cell lines by targeting specific signaling pathways. Additionally, its anti-inflammatory properties have been observed in in vitro assays, suggesting its utility in treating chronic inflammatory conditions. These findings underscore the compound's versatility and its potential as a lead molecule for further drug development.

The structural complexity of tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate also opens up avenues for derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the compound's biological activity and pharmacokinetic profile. This flexibility is crucial in pharmaceutical research, where achieving the desired balance between efficacy and safety is paramount.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yield but also minimize unwanted side products, making the process scalable for industrial applications.

From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Regulatory agencies require comprehensive data on pharmacological activity, toxicology profiles, and pharmacokinetics to assess their potential as therapeutic agents. The thorough characterization of tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate has been instrumental in advancing it through these regulatory pathways.

The future prospects of this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can accelerate the discovery and development of novel drugs based on this compound.

In conclusion,tert-butyl N-4-(propan-2-yl)phenyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-y/carbamate represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and functional groups make it a valuable candidate for further exploration in drug development. As research continues to uncover new insights into its biological activities,this compound holds promise for improving human health through innovative therapeutic interventions.

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